molecular formula C6H9F2N3 B10907797 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine

Cat. No.: B10907797
M. Wt: 161.15 g/mol
InChI Key: NJVXTDOVVPQVNQ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is a compound that features a pyrazole ring substituted with a difluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxaldehyde with difluoromethylating agents under specific conditions . Another approach includes the use of difluoroacetic acid as a precursor, which is introduced at a post-synthesis phase .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. For instance, the use of nanoscale titanium dioxide for catalytic esterification has been reported to achieve high reaction yields and short reaction times . These methods are designed to be cost-effective and environmentally friendly by minimizing the use of organic solvents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with receptors to exert its effects. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C6H9F2N3/c1-9-4-5-2-3-11(10-5)6(7)8/h2-3,6,9H,4H2,1H3

InChI Key

NJVXTDOVVPQVNQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=C1)C(F)F

Origin of Product

United States

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